ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride

描述

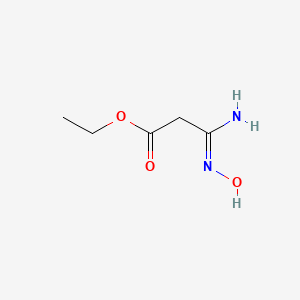

Ethyl 3-(hydroxyamino)-3-iminopropanoate (CAS: 89364-92-1) is a nitrogen-rich organic compound with the molecular formula C₅H₁₀N₂O₃ and a molecular weight of 146.14 g/mol . The compound is typically used in research settings as a precursor for heterocyclic synthesis and pharmaceutical intermediates, though its direct biological applications are restricted to non-human studies .

Key physicochemical properties include:

- Solubility: Requires specific solvents (e.g., DMSO, ethanol) for dissolution; heating and sonication are recommended to enhance solubility .

- Stability: Must be stored at -80°C (6-month shelf life) or -20°C (1-month shelf life) to prevent degradation .

- Purity: Commercial samples often exceed 97% purity, as verified by HPLC and LC-MS analyses .

Structure

2D Structure

属性

IUPAC Name |

ethyl 3-amino-3-hydroxyiminopropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.ClH/c1-2-10-5(8)3-4(6)7-9;/h9H,2-3H2,1H3,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIRXDMFZJDKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生化分析

Biochemical Properties

Ethyl 3-(hydroxyamino)-3-iminopropanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydroxylase enzymes, which are involved in the hydroxylation of amino acids. These interactions are crucial for the compound’s role in biochemical pathways, as they can modulate enzyme activity and affect the overall metabolic flux.

Cellular Effects

Ethyl 3-(hydroxyamino)-3-iminopropanoate has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways, leading to changes in gene expression and metabolic activity. These effects are critical for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of Ethyl 3-(hydroxyamino)-3-iminopropanoate involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in amino acid metabolism, thereby altering metabolic pathways. Additionally, Ethyl 3-(hydroxyamino)-3-iminopropanoate can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-(hydroxyamino)-3-iminopropanoate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have indicated that Ethyl 3-(hydroxyamino)-3-iminopropanoate is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Understanding these temporal effects is crucial for designing experiments and interpreting results in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Ethyl 3-(hydroxyamino)-3-iminopropanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways. These dosage-dependent effects are essential for determining the therapeutic window and safety profile of Ethyl 3-(hydroxyamino)-3-iminopropanoate.

Metabolic Pathways

Ethyl 3-(hydroxyamino)-3-iminopropanoate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the hydroxylation of amino acids, a process catalyzed by hydroxylase enzymes. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in amino acid metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of Ethyl 3-(hydroxyamino)-3-iminopropanoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via amino acid transporters, which facilitate its uptake and distribution within cells. Additionally, binding proteins can influence the localization and accumulation of Ethyl 3-(hydroxyamino)-3-iminopropanoate in specific cellular compartments. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and pharmacokinetics.

Subcellular Localization

Ethyl 3-(hydroxyamino)-3-iminopropanoate exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in amino acid metabolism. Additionally, it can be targeted to specific organelles, such as the endoplasmic reticulum, through post-translational modifications and targeting signals. Understanding the subcellular localization of Ethyl 3-(hydroxyamino)-3-iminopropanoate is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

生物活性

Ethyl 3-(hydroxyamino)-3-iminopropanoate is a compound of significant interest due to its unique chemical structure, which includes both hydroxyamino and imino functional groups. This structural complexity contributes to its diverse biological activities, making it a candidate for various pharmaceutical applications. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative data.

Biological Activities

Research indicates that Ethyl 3-(hydroxyamino)-3-iminopropanoate exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial effects against a range of pathogens, making it a candidate for developing new antibiotics.

- Anti-proliferative Effects : Ethyl 3-(hydroxyamino)-3-iminopropanoate has shown potential in inhibiting cell proliferation in cancer cell lines. This effect may be linked to its ability to modulate key cellular pathways involved in tumor growth .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, including histone deacetylases (HDACs), which play a crucial role in cancer progression and cellular differentiation .

The mechanism of action of Ethyl 3-(hydroxyamino)-3-iminopropanoate involves several biochemical pathways:

- Enzyme Interaction : The hydroxyamino group can form reversible covalent bonds with target enzymes, leading to their inhibition or activation. This interaction is critical for understanding the compound's effects on metabolic pathways .

- Gene Expression Modulation : By influencing transcription factors, the compound may alter gene expression patterns, impacting cellular responses to various stimuli.

- Cell Signaling Pathways : Ethyl 3-(hydroxyamino)-3-iminopropanoate may affect cell signaling pathways, leading to changes in cellular function and survival rates in cancer cells.

Case Studies

Several studies have highlighted the biological activity of Ethyl 3-(hydroxyamino)-3-iminopropanoate:

- Study on Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.

- Cancer Cell Line Research : In vitro experiments showed that treatment with Ethyl 3-(hydroxyamino)-3-iminopropanoate resulted in reduced viability of specific cancer cell lines, suggesting its role as an anti-cancer agent .

Comparative Analysis

To better understand the unique properties of Ethyl 3-(hydroxyamino)-3-iminopropanoate, a comparison with similar compounds is useful:

| Compound Name | Structure Feature | Unique Aspect |

|---|---|---|

| Ethyl 3-amino-3-iminopropanoate | Contains an amino group | Greater basicity compared to hydroxyamino form |

| Ethyl 2-amino-4-methylthiazole | Contains a thiazole ring | Exhibits different biological activity |

| Ethyl 4-hydroxybutanoate | Simple ester with hydroxyl group | Widely used as a building block in synthesis |

The combination of hydroxyamino and imino functionalities in Ethyl 3-(hydroxyamino)-3-iminopropanoate imparts distinct reactivity patterns and biological activities not found in other compounds listed above.

科学研究应用

Chemical Synthesis Intermediates

One of the primary applications of ethyl 3-(hydroxyamino)-3-iminopropanoate is as an intermediate in the synthesis of bioactive compounds. It plays a crucial role in the development of pharmaceuticals by serving as a building block for various drug formulations. The compound can be utilized in reactions that lead to the formation of complex molecules, enhancing the efficiency of synthetic pathways in medicinal chemistry .

Table 1: Synthesis Applications

| Application Type | Description |

|---|---|

| Drug Intermediates | Used in synthesizing various pharmaceuticals and bioactive substances. |

| Organic Reagent | Acts as a reagent in organic synthesis for diverse chemical reactions. |

Research and Development

Ethyl 3-(hydroxyamino)-3-iminopropanoate has been investigated for its utility in chemical research, particularly in organic synthesis methodologies. It can function as a catalyst or an acidolytic agent, facilitating various organic reactions . For instance, it has been employed in the amination of β-hydroxyl acid esters, showcasing its versatility and effectiveness in producing β-amino acid esters through cooperative catalysis .

Case Study: Amination Methodology

In a study published by Nature, researchers demonstrated a robust method for obtaining β-amino acid esters via direct amination using ethyl 3-(hydroxyamino)-3-iminopropanoate as a key reagent. The results indicated high yields (up to 96%) when employing bulky aliphatic substituents, highlighting its effectiveness in synthetic applications .

Therapeutic Potential

The compound's structural features suggest potential therapeutic applications, particularly in cancer treatment. Research has indicated that derivatives of ethyl 3-(hydroxyamino)-3-iminopropanoate may exhibit anti-proliferative properties against various cancer cell lines. For example, compounds designed from this structure have shown efficacy in xenograft models for tumors such as colon and pancreatic cancers .

Table 2: Therapeutic Efficacy

| Cancer Type | Model Used | Efficacy Observed |

|---|---|---|

| Colon Cancer | HCT116 Xenograft | Significant tumor size reduction |

| Pancreatic Cancer | BxPC3 Xenograft | Enhanced apoptosis induction |

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs

Ethyl 3-(hydroxyamino)-3-iminopropanoate belongs to a family of substituted ethyl propanoates. Below is a comparison with structurally related compounds:

Physicochemical Properties

- Hydrogen Bonding: The hydroxyamino group in Ethyl 3-(hydroxyamino)-3-iminopropanoate enhances hydrogen-bonding capacity compared to analogs like Ethyl 3-amino-3-iminopropanoate, which lacks the hydroxyl moiety. This increases its solubility in polar solvents but reduces stability under acidic conditions .

- Reactivity: The imino group in the target compound is more electrophilic than the keto group in Ethyl 3-oxo-2-phenylpropanoate, making it prone to nucleophilic attacks (e.g., cyclization with hydrazines) .

- Thermal Stability: Derivatives with sulfonyl groups (e.g., Ethyl 3-(methylsulfonyl)propanoate) exhibit higher thermal stability due to strong C-S bonds, whereas the hydroxyamino-imino system decomposes at elevated temperatures .

准备方法

General Synthetic Approach

Ethyl 3-(hydroxyamino)-3-iminopropanoate is typically synthesized via the transformation of ethyl 3-amino-3-iminopropanoate or related precursors. The key step involves the introduction of the hydroxyamino moiety onto the imino group, often requiring controlled oxidation or substitution reactions under mild conditions to preserve the delicate functional groups.

Preparation from Ethyl 3-amino-3-iminopropanoate Hydrochloride

Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS 57508-48-2) serves as a common precursor. This compound itself is synthesized industrially by reacting ethyl cyanoacetate with ammonium chloride under acidic catalysis, typically hydrochloric acid, in aqueous or alcoholic solvents. The reaction proceeds under mild heating to facilitate the formation of the amino and imino groups on the propanoate backbone.

The subsequent conversion to the hydroxyamino derivative involves:

- Oxidation or Hydroxylation of the imino group to introduce the hydroxyamino functionality.

- Use of mild oxidizing agents such as hydrogen peroxide or controlled conditions to avoid overoxidation.

- Reaction conditions are optimized to maintain the ester group intact.

Catalytic and Reaction Conditions

- Catalysts: Acidic catalysts like hydrochloric acid are common in the initial formation of the amino-iminopropanoate hydrochloride. For the hydroxylation step, transition metal catalysts or enzymatic methods may be employed, though specific catalysts for hydroxyamino introduction are less frequently detailed in literature.

- Solvents: Alcoholic solvents such as ethanol are preferred for solubility and reaction control.

- Temperature: Mild to moderate temperatures (room temperature to 60 °C) are maintained to prevent decomposition.

- Reaction Time: Typically ranges from several hours to overnight, depending on scale and method.

Purification Techniques

After synthesis, purification is critical for obtaining high purity Ethyl 3-(hydroxyamino)-3-iminopropanoate:

- Recrystallization: Commonly used with organic solvents such as ethanol or ethyl acetate.

- Chromatography: High-performance liquid chromatography (HPLC) is used for analytical verification and sometimes preparative purification.

- Drying: Vacuum drying under mild heat preserves compound integrity.

Comparative Analysis of Preparation Routes

Research Findings and Industrial Considerations

- Batch Testing: Quality control via proton nuclear magnetic resonance (HNMR) and HPLC ensures batch-to-batch consistency.

- Industrial Scale: Large-scale production often employs continuous or batch reactors with optimized temperature, pH, and reaction time to maximize yield and minimize impurities.

- Safety and Environmental Aspects: Mild reaction conditions and use of less hazardous solvents are preferred to reduce environmental impact and improve safety profiles.

Summary and Outlook

Ethyl 3-(hydroxyamino)-3-iminopropanoate is prepared primarily by hydroxylation of ethyl 3-amino-3-iminopropanoate hydrochloride, which itself is synthesized from ethyl cyanoacetate and ammonium chloride under acidic catalysis. The preparation methods emphasize mild reaction conditions, careful control of oxidation steps, and thorough purification to achieve high purity. Analytical methods such as HNMR and HPLC are integral to quality assurance. Industrial methods focus on scalability, yield optimization, and safety.

Future research may explore enzymatic or novel catalytic methods to improve hydroxylation efficiency and selectivity, as well as greener solvent systems to enhance sustainability.

常见问题

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 3-(hydroxyamino)-3-iminopropanoate?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting hydroxylamine derivatives with ethyl 3-oxopropanoate precursors under basic conditions (e.g., aqueous or ethanol solvents) can yield the target compound. Key parameters include:

- Temperature : 25–60°C (room temperature for stability-sensitive intermediates).

- Reagents : Hydroxylamine hydrochloride, ethyl 3-oxopropanoate, and sodium hydroxide for pH adjustment.

- Purification : Column chromatography or recrystallization to isolate the product .

Note: Monitor reaction progress via TLC or HPLC to optimize yield and minimize side products.

Q. How should researchers handle and store Ethyl 3-(hydroxyamino)-3-iminopropanoate to ensure stability?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation.

- Handling : Use PPE (gloves, lab coat) and work in a fume hood. Avoid skin contact due to potential irritation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life using HPLC for purity analysis .

Q. What spectroscopic and chromatographic methods are recommended for characterizing Ethyl 3-(hydroxyamino)-3-iminopropanoate?

- Methodological Answer :

- NMR : H and C NMR to confirm functional groups (e.g., hydroxyamino and imino peaks at δ 5.2–6.5 ppm).

- IR : Detect N–H stretching (3200–3400 cm) and carbonyl vibrations (1650–1750 cm).

- MS : High-resolution MS for molecular ion validation (CHNO; theoretical m/z 146.0691).

- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for Ethyl 3-(hydroxyamino)-3-iminopropanoate?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., PubChem or NIST databases) .

- Isotopic Labeling : Use N-labeled hydroxylamine to distinguish imino vs. hydroxyamino contributions in NMR.

- X-ray Crystallography : Confirm molecular structure if crystalline derivatives are obtainable .

Q. What mechanistic insights explain the reactivity of Ethyl 3-(hydroxyamino)-3-iminopropanoate in nucleophilic environments?

- Methodological Answer : The compound’s dual functional groups (hydroxyamino and imino) enable diverse reactivity:

- Nucleophilic Attack : The imino group acts as an electrophile in reactions with Grignard reagents.

- Tautomerism : pH-dependent equilibrium between hydroxyamino and oxime forms influences reactivity.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying pH (4–10) .

Q. What advanced analytical techniques are required to detect trace impurities in Ethyl 3-(hydroxyamino)-3-iminopropanoate?

- Methodological Answer :

- LC-MS/MS : Detect impurities at ppm levels using a triple quadrupole mass spectrometer.

- ICP-OES : Screen for heavy metal contaminants (e.g., Pd from catalytic reactions).

- Headspace GC-MS : Identify volatile byproducts (e.g., ethyl acetate from ester hydrolysis) .

- Impurity Profiling : Compare batch data against ICH guidelines (e.g., Q3A(R2)) for pharmaceutical-grade standards .

Q. How can Ethyl 3-(hydroxyamino)-3-iminopropanoate be applied in drug discovery or biochemical studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。